

An In-depth Technical Guide to 4-Methylbenzyl Cyanide (CAS: 2947-61-7)

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Compound of Interest

Compound Name: 4-Methylbenzyl cyanide

Cat. No.: B1329489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl cyanide, also known as p-tolylacetonitrile, is an organic compound with the CAS number 2947-61-7. It belongs to the benzyl cyanide family of molecules, which are characterized by a phenyl group attached to a methylene group, which in turn is bonded to a nitrile functional group. The "4-methyl" designation indicates the presence of a methyl group at the para position of the phenyl ring. This compound serves as a valuable intermediate in organic synthesis and has applications in the development of pharmaceuticals and other specialty chemicals. Its reactivity, particularly at the methylene bridge and the nitrile group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Methylbenzyl cyanide** is provided below. This data is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of 4-Methylbenzyl Cyanide

Property	Value	Reference
CAS Number	2947-61-7	
Molecular Formula	C ₉ H ₉ N	[1]
Molecular Weight	131.17 g/mol	[1]
Appearance	Clear colorless to light yellow liquid	[2]
Melting Point	18 °C (lit.)	[3]
Boiling Point	242-243 °C (lit.)	[3]
Density	0.992 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.519 (lit.)	[3]

Table 2: Spectroscopic Data of 4-Methylbenzyl Cyanide

Spectroscopic Technique	Key Features and Observations
¹ H NMR	Spectral data is available for this compound.[4]
¹³ C NMR	Spectral data is available for this compound.[5]
Infrared (IR) Spectroscopy	The IR spectrum is available and can be used for conformity checks.[2][6]
Mass Spectrometry (MS)	The mass spectrum of the compound has been documented.[7]

Safety and Handling

4-Methylbenzyl cyanide is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information for 4-Methylbenzyl Cyanide

Hazard Class	Hazard Statement
Acute Toxicity, Oral	Harmful if swallowed
Acute Toxicity, Dermal	Harmful in contact with skin
Acute Toxicity, Inhalation	Harmful if inhaled
Skin Corrosion/Irritation	Causes skin irritation
Serious Eye Damage/Eye Irritation	Causes serious eye irritation
Specific target organ toxicity — Single exposure	May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard	Harmful to aquatic life with long lasting effects

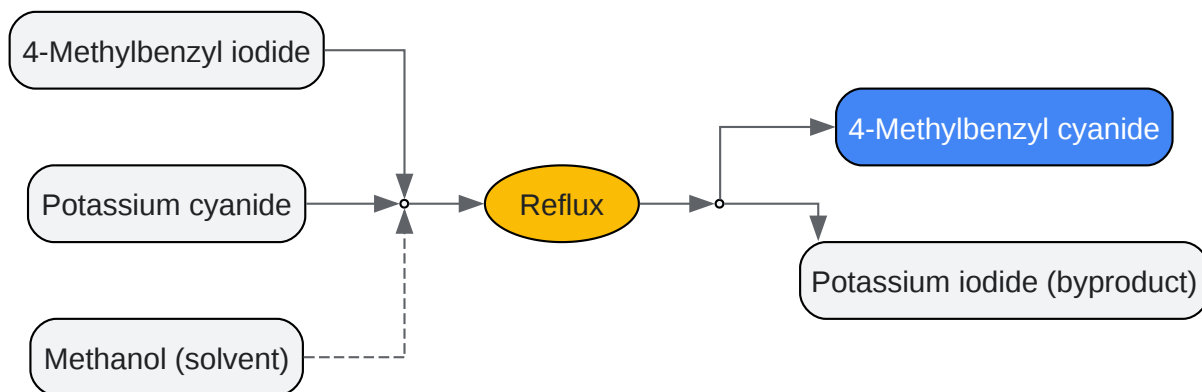
Experimental Protocols

The following sections detail experimental procedures for the synthesis of **4-Methylbenzyl cyanide** and its application in the synthesis of a pharmaceutical compound.

Synthesis of 4-Methylbenzyl Cyanide

A common method for the synthesis of **4-Methylbenzyl cyanide** is the nucleophilic substitution of a 4-methylbenzyl halide with a cyanide salt. The following protocol is adapted from a patented procedure.^[8]

Reaction Scheme:



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Synthesis of **4-Methylbenzyl cyanide**.

Materials:

- 4-Methylbenzyl iodide (116 g, 0.5 mol)
- Potassium cyanide (31.5 g, 0.49 mol, 98.3% purity)
- Methanol (350 ml)
- Diethyl ether (400 ml)

Procedure:

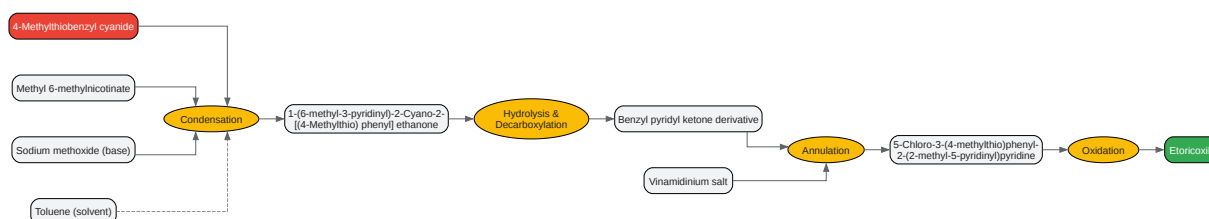
- Dissolve 4-Methylbenzyl iodide (116 g) in 350 ml of methanol in a suitable reaction vessel.
- Add potassium cyanide (31.5 g) to the solution.
- Heat the reaction mixture to the boiling point of methanol and maintain at reflux with stirring for 14 hours.
- Monitor the reaction progress (e.g., by TLC or GC) until 95-98% conversion of the starting material is achieved.
- Cool the reaction mixture to 10-15 °C.

- Add 400 ml of diethyl ether to precipitate the inorganic salts.
- Filter the mixture to remove the precipitated potassium iodide. Wash the solid residue with 50 ml of methanol.
- Combine the organic filtrates and remove the solvents by distillation.
- Purify the residue by vacuum distillation, collecting the fraction at 135-140 °C / 40 mm Hg.

Expected Yield: 62.3 g (95%) of **4-Methylbenzyl cyanide**.^[8]

Application in Pharmaceutical Synthesis: Etoricoxib

A derivative of **4-methylbenzyl cyanide**, 4-methylthiobenzyl cyanide, is a key starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor.^{[9][10][11]} The following workflow outlines the initial steps of this synthesis.



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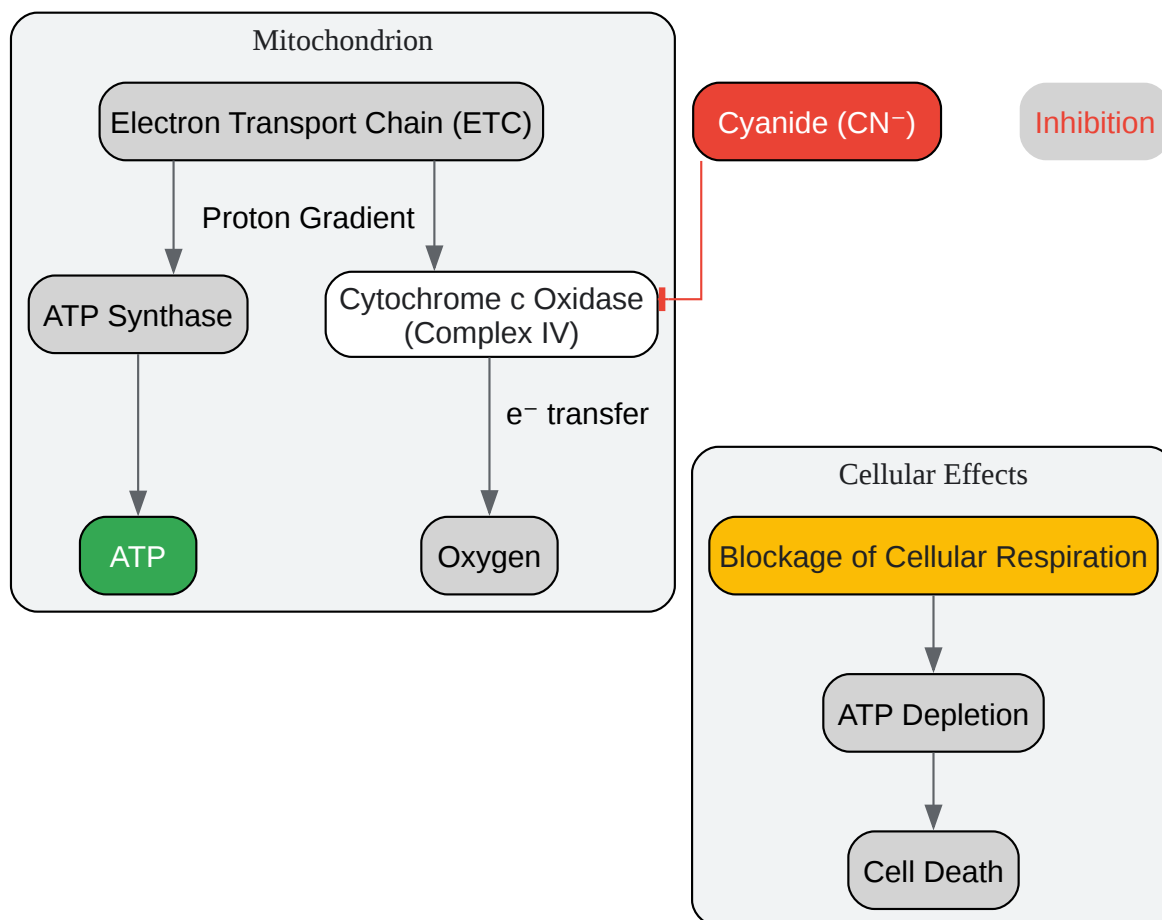
Synthetic pathway to Etoricoxib.

Experimental Protocol for the First Step (Condensation):

- Dissolve 4-methylthiobenzyl cyanide (10.0 g) in toluene (100 ml) and heat the mixture to reflux.^[10]
- Slowly add methyl 6-methylnicotinate (10.87 g) to the refluxing solution over approximately 30 minutes.
- Stir the reaction mixture for 10 minutes.
- Add a 30% w/w solution of sodium methoxide (19.96 g) over 30 minutes.
- Maintain the reaction at reflux temperature until the starting material is consumed, as monitored by TLC.
- Cool the reaction mixture and quench with a mixture of crushed ice (75 g) and water (10 ml).
- Adjust the pH of the mixture to 5.2-6.2 with dilute hydrochloric acid.
- Stir the mixture for one hour, then filter the resulting precipitate.
- Wash the solid with water and dry at 60-70°C to yield 1-(6-methyl-3-pyridinyl)-2-Cyano-2-[(4-Methylthio) phenyl] ethanone.

Logical Relationships in a Biological Context

While there is no specific signaling pathway directly attributed to **4-methylbenzyl cyanide**, the cyanide moiety is a well-known inhibitor of cellular respiration. For drug development professionals, understanding the potential off-target effects of a cyanide-containing molecule is crucial. The following diagram illustrates the established mechanism of cyanide toxicity.



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Mechanism of Cyanide Toxicity.

This diagram illustrates that the cyanide ion non-competitively inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.^[12] This inhibition halts cellular respiration, leading to a rapid depletion of ATP and subsequent cell death.^{[12][13]} While the entire **4-methylbenzyl cyanide** molecule would have its own unique pharmacokinetic and pharmacodynamic properties, the potential for cyanide-related toxicity should be a consideration in any drug development program involving such compounds.

Conclusion

4-Methylbenzyl cyanide is a versatile chemical intermediate with established utility in organic synthesis. Its physicochemical properties are well-characterized, and reliable synthetic protocols are available. The application of its derivatives in the synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, highlights its importance in drug discovery and development. Researchers and scientists working with this compound should be aware of its hazardous properties and handle it with appropriate safety precautions. Furthermore, an understanding of the fundamental biochemistry of the cyanide functional group is essential when considering the development of molecules containing this moiety for therapeutic applications.

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